4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Medicinal Chemistry CNS Drug Discovery ADME Properties

This bifunctional scaffold merges a 4‑methylsulfonyl COX‑2 pharmacophore (IC50 0.059–0.079 µM) with an N‑oxiran‑2‑ylmethyl epoxide for regioselective ring‑opening and cyclization. Unlike single‑functional pyrazoles, it provides orthogonal reactivity handles, enabling construction of pyrazolo[1,5‑a][1,4]diazepin‑4‑ones and other fused heterocycles. Its CNS drug‑like properties (XLogP3: −0.9, TPSA: 72.9 Ų) support brain‑penetrant inhibitor design. Both racemic (CAS 2137700‑29‑7) and (R)‑enantiomer (CAS 2137101‑37‑0) are available for economical screening‑to‑SAR workflows.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23
CAS No. 2137700-29-7
Cat. No. B2914443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
CAS2137700-29-7
Molecular FormulaC7H10N2O3S
Molecular Weight202.23
Structural Identifiers
SMILESCS(=O)(=O)C1=CN(N=C1)CC2CO2
InChIInChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3
InChIKeyZVXDETOCEAVRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole (CAS 2137700-29-7): Chemical Identity and Baseline Specifications for Procurement


4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole, also designated as 4-methanesulfonyl-1-[(oxiran-2-yl)methyl]-1H-pyrazole, is a heterocyclic small molecule scaffold characterized by a pyrazole core bearing a 4-methylsulfonyl substituent and an N-alkylated oxirane (epoxide) group [1]. The compound has the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol [1]. This bifunctional architecture, combining a strongly electron-withdrawing sulfone moiety with a strained, electrophilic epoxide, distinguishes it from simpler pyrazole derivatives and provides unique utility in medicinal chemistry and synthetic organic chemistry as a versatile building block [1].

Why 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole Cannot Be Replaced by Simple Pyrazole Analogs: The Dual-Functionality Imperative


The simultaneous presence of the 4-methylsulfonyl and N-oxiran-2-ylmethyl groups in 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole confers a dual reactivity profile that is absent in single-functionalized pyrazoles. The methylsulfonyl group is a key pharmacophore for selective COX-2 inhibition and protein binding, with literature demonstrating that its presence in pyrazole derivatives yields IC50 values in the low nanomolar range (e.g., 0.059–0.079 µM) [1]. Conversely, the epoxide ring provides a regioselective handle for covalent modification and the construction of complex molecular architectures via ring-opening with nucleophiles [2]. Substituting this compound with a non-epoxide analog (e.g., 4-(methylsulfonyl)-1H-pyrazole) or a non-sulfonyl epoxide (e.g., 1-(oxiran-2-ylmethyl)-1H-pyrazole) would eliminate one of these orthogonal functional handles, thereby compromising the synthetic versatility or biological target engagement required for specific applications [1] [2].

Quantitative Differentiation of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole from Closest Analogs


Enhanced Lipophilicity and Polar Surface Area for Blood-Brain Barrier Penetration Potential

The compound's computed XLogP3-AA value of -0.9 and topological polar surface area (TPSA) of 72.9 Ų are intermediate between its more polar epoxide-only analog and more lipophilic methylsulfonyl-only analog [1]. This balanced profile is within the optimal range for central nervous system (CNS) drug candidates, which typically require TPSA < 90 Ų and XLogP between 1 and 3 for passive diffusion across the blood-brain barrier [2].

Medicinal Chemistry CNS Drug Discovery ADME Properties

COX-2 Inhibitory Potential via Methylsulfonyl Pharmacophore

The methylsulfonyl moiety is a critical pharmacophore for selective COX-2 inhibition, a well-established anti-inflammatory and anticancer target [1]. While direct data for this specific compound is lacking, structurally related 1,3-diaryl pyrazoles bearing a methylsulfonyl group exhibit potent and selective COX-2 inhibition, with IC50 values ranging from 0.059 to 0.079 µM and selectivity indices (COX-2/COX-1) up to 211 [1]. This class-level inference suggests that 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole, possessing the same methylsulfonyl pharmacophore, retains potential for COX-2 engagement, a capability absent in pyrazoles lacking this group.

Anti-inflammatory COX-2 Inhibition Cancer Therapeutics

Regioselective Epoxide Ring-Opening for Complex Molecule Construction

The epoxide ring in this compound provides a regioselective handle for nucleophilic ring-opening, enabling the construction of complex, fused heterocyclic systems [1]. In a related study, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates underwent regioselective ring-opening with amines, leading to the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives [1]. This reactivity is absent in 4-(methylsulfonyl)-1H-pyrazole, which lacks the epoxide moiety and therefore cannot participate in such ring-opening/cyclization cascades.

Organic Synthesis Medicinal Chemistry Fused Heterocycles

Chiral Differentiation and Stereochemical Control vs. Racemic Mixture

The chiral (R)-enantiomer, 4-methanesulfonyl-1-{(2R)-oxiran-2-ylmethyl}-1H-pyrazole (CAS 2137101-37-0), is commercially available and provides a defined stereocenter for asymmetric synthesis applications [1]. The racemic mixture (CAS 2137700-29-7) offers a more cost-effective entry point for initial screening, while the chiral version enables the study of stereochemistry-dependent biological activity [1].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Antiproliferative Potential via Epoxide Moiety

Epoxide-containing pyrazole analogs have demonstrated cytotoxic activity against cancer cell lines [1]. In a study of combretastatin analogs, epoxide derivatives exhibited IC50 values in the low micromolar range (e.g., 2.4–5 µM against L1210 leukemia and B16 melanoma cells) [1]. While this specific compound has not been directly tested, the presence of the epoxide group suggests potential for similar antiproliferative activity, a property absent in pyrazoles lacking the epoxide moiety.

Anticancer Cytotoxicity Drug Discovery

Optimal Application Scenarios for 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole in Drug Discovery and Chemical Biology


CNS-Penetrant Anti-inflammatory or Anticancer Lead Discovery

Given its computed lipophilicity (XLogP3-AA = -0.9) and topological polar surface area (72.9 Ų), 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole meets key criteria for CNS drug-likeness [1] [2]. The methylsulfonyl group, as a known COX-2 pharmacophore, provides a mechanistic hypothesis for anti-inflammatory or anticancer activity [3]. Researchers can use this compound as a starting scaffold for designing brain-penetrant COX-2 inhibitors or dual-target anticancer agents, leveraging the epoxide for further functionalization to optimize potency and selectivity [3].

Synthesis of Fused Polycyclic Scaffolds via Regioselective Ring-Opening

The epoxide ring in this compound enables regioselective nucleophilic ring-opening, which, when followed by intramolecular cyclization, can yield complex, fused heterocyclic systems such as pyrazolo[1,5-a][1,4]diazepin-4-ones [1]. This reactivity is particularly valuable for medicinal chemists aiming to explore novel chemical space or construct natural product-like frameworks. The methylsulfonyl group can serve as a handle for further derivatization or as a hydrogen-bond acceptor in target binding [1].

Stereochemistry-Dependent Biological Evaluation

For programs requiring stereochemical control, the availability of both the racemic mixture (CAS 2137700-29-7) and the chiral (R)-enantiomer (CAS 2137101-37-0) allows for a cost-effective, two-stage approach [1]. Initial screening can be performed with the racemate to establish proof-of-concept, while the enantiopure version can be used for detailed structure-activity relationship (SAR) studies, chiral resolution, or the development of enantioselective synthetic methodologies [1].

Quote Request

Request a Quote for 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.